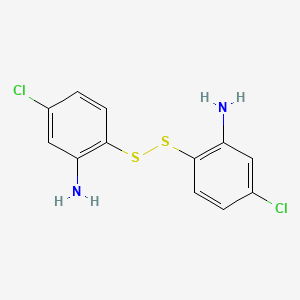

2,2'-Dithiobis(5-chloroaniline)

Description

Contextual Significance of Dithiobis(chloroaniline) Compounds

Dithiobis(chloroaniline) compounds, including 2,2'-Dithiobis(5-chloroaniline), hold significance primarily as chemical intermediates. google.com Their utility is particularly noted in the polymer industry. For instance, dithiodianilines are used as intermediates in the manufacturing of rubber peptizing agents. google.com Furthermore, they serve as curatives and extenders for polyurethanes. google.com The synthesis of these compounds can be achieved through processes such as the reaction of a chloronitrobenzene with sodium sulfide (B99878) and sulfur. google.com This reaction forms the sodium salt of the corresponding aminothiophenol, which is then coupled through the sulfur atom to yield the dithiodianiline. google.com

Research Landscape and Interdisciplinary Relevance

The research landscape for 2,2'-Dithiobis(5-chloroaniline) is primarily situated within industrial and synthetic chemistry. The synthesis process itself has been a subject of study, with patents detailing methods to produce dithiodianilines in high yields. google.com For example, one patented method involves the reaction of o-chloronitrobenzene with sodium sulfide and sulfur in water, followed by acidification to produce 2,2'-dithiodi(5-chloroaniline) with a yield of over 75%. google.com

While direct research into a wide range of applications for 2,2'-Dithiobis(5-chloroaniline) is specific, the broader class of chloroanilines, to which it belongs, is studied across various disciplines. Chloroanilines are used as building blocks in the synthesis of dyes, pigments, pharmaceuticals, and agricultural chemicals. sigmaaldrich.comsmolecule.com Their environmental fate and toxicology are also areas of significant research, investigating their persistence in soil and potential for bioaccumulation. smolecule.com The study of chloroaniline derivatives provides insights into structure-activity relationships, electrophilic aromatic substitution, and crystal engineering, making them relevant to organic chemistry, materials science, and environmental chemistry. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-4-chlorophenyl)disulfanyl]-5-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2S2/c13-7-1-3-11(9(15)5-7)17-18-12-4-2-8(14)6-10(12)16/h1-6H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIKJNSWZZMXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)SSC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183383 | |

| Record name | 2,2'-Dithiobis(5-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29124-55-8 | |

| Record name | 2,2′-Dithiobis[5-chlorobenzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29124-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dithiobis(5-chloroaniline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029124558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29124-55-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Dithiobis(5-chloroaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiobis[5-chloroaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DITHIOBIS(5-CHLOROANILINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K9G4LB5QD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 2,2 Dithiobis 5 Chloroaniline

Precursor Synthesis Pathways for 5-Chloroaniline Derivatives

The synthesis of 2,2'-Dithiobis(5-chloroaniline) relies on the availability of appropriately substituted aniline (B41778) precursors. This section explores the synthetic routes to key intermediates such as 2-chloroaniline (B154045) and other halogenated anilines, with a focus on those leading to the 5-chloroaniline scaffold.

2-Chloroaniline serves as a fundamental building block in the synthesis of various chemical compounds. One of the most common industrial methods for its preparation is the reduction of 2-nitrochlorobenzene. This transformation can be achieved using iron filings in the presence of a mineral acid like hydrochloric acid.

A summary of a typical lab-scale synthesis is presented below:

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-Nitrochlorobenzene | Iron filings, Dilute HCl, Water | Reflux for 6-8 hours, followed by distillation | 2-Chloroaniline | Not specified |

Purification of 2-chloroaniline to remove isomers, such as the para-isomer, can be accomplished by dissolving the crude product in one equivalent of sulfuric acid followed by steam distillation. The p-isomer remains as the non-volatile sulfate (B86663) salt. An alternative purification involves dissolving the amine in warm 10% HCl; upon cooling, 2-chloroaniline hydrochloride crystallizes out and can be further purified by recrystallization.

Modern synthetic approaches also include catalytic transfer hydrogenation, for instance, using ammonium (B1175870) formate (B1220265) as the hydrogen donor in the presence of a catalyst.

The synthesis of 2,2'-Dithiobis(5-chloroaniline) specifically requires a 5-chloroaniline derivative as a precursor. A key intermediate for this is 5-chloro-2-nitroaniline (B48662). The synthesis of 5-chloro-2-nitroaniline can be achieved through the nitration of m-dichlorobenzene to form 2,4-dichloronitrobenzene (B57281), followed by amination.

The steps are as follows:

Nitration of m-dichlorobenzene: m-Dichlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid. The reaction temperature is carefully controlled to achieve selective nitration.

Amination of 2,4-dichloronitrobenzene: The resulting 2,4-dichloronitrobenzene is then subjected to high-pressure amination using liquid ammonia (B1221849) in a solvent like toluene. This reaction selectively replaces the chlorine atom at the 4-position with an amino group.

A representative synthesis of 5-chloro-2-nitroaniline is detailed in the table below:

| Step | Starting Material | Reagents | Conditions | Intermediate/Product | Yield |

| 1 | m-Dichlorobenzene | Conc. H₂SO₄, 95% HNO₃ | 35-45°C, 1 hour | 2,4-Dichloronitrobenzene | 91.1% |

| 2 | 2,4-Dichloronitrobenzene | Liquid NH₃, Toluene | 160°C, 8 hours, high pressure | 5-Chloro-2-nitroaniline | 91.2% |

Another important precursor is 2-amino-4-chlorothiophenol. This compound can be synthesized from 2,5-dichloronitrobenzene by reaction with sodium hydrogen sulfide (B99878), which reduces the nitro group and substitutes the ortho-chlorine with a thiol group. The resulting 2,5-dichloroaniline (B50420) is removed by steam distillation, and the thiophenol is isolated after acidification google.com.

| Starting Material | Reagents | Conditions | Product | Yield |

| 2,5-Dichloronitrobenzene | NaHS, Water, then HCl | 80-85°C, then acidification to pH 6 | 2-Amino-4-chlorothiophenol | 58% |

Direct and Indirect Synthetic Routes to 2,2'-Dithiobis(5-chloroaniline)

The synthesis of 2,2'-Dithiobis(5-chloroaniline) can be approached through both direct and indirect methodologies.

A direct route involves the reaction of a chloronitrobenzene derivative with a sulfurizing agent that facilitates both the reduction of the nitro group and the formation of the disulfide bond in a one-pot process. A patented method describes the preparation of dithiodianilines by reacting a chloronitrobenzene with sodium sulfide and elemental sulfur in water sigmaaldrich.com. For the synthesis of 2,2'-dithiodi(5-chloroaniline), the likely starting material would be 2,4-dichloronitrobenzene. The reaction proceeds by forming the sodium salt of the corresponding aminothiophenol, which then undergoes oxidative coupling. The final product is precipitated by acidifying the reaction mixture sigmaaldrich.com.

| Starting Material | Reagents | Conditions | Product | Yield |

| o-Chloronitrobenzene | Sodium sulfide nonahydrate, Sulfur, Water | 1. Reflux 2. Acidification with acetic acid to pH ~5.5 3. Reflux | 2,2'-Dithiodianiline | 78.9% |

An indirect route involves the synthesis and isolation of the corresponding aminothiophenol intermediate, followed by its oxidative coupling to form the disulfide. For instance, 2-amino-4-chlorothiophenol can be synthesized as described in section 2.1.2. This isolated thiophenol can then be oxidized to 2,2'-Dithiobis(5-chloroaniline). Various oxidizing agents can be employed for this step, including air, hydrogen peroxide, or dimethyl sulfoxide (B87167) (DMSO) under acidic conditions mdpi.com.

Mechanistic Elucidation of Disulfide Bond Formation and Aromatic Coupling Reactions

The formation of the disulfide bond in 2,2'-Dithiobis(5-chloroaniline) is a key step that can be understood through the principles of oxidative coupling and can be facilitated by catalytic methods.

The formation of a disulfide bond from two thiol groups is an oxidative process where each sulfur atom formally loses a hydrogen atom and gains a bond to the other sulfur atom organic-chemistry.org. In the context of synthesizing 2,2'-Dithiobis(5-chloroaniline) from 2-amino-4-chlorothiophenol, the reaction proceeds via the oxidation of the thiol groups of two molecules of the aminothiophenol.

The mechanism of the direct synthesis from a chloronitrobenzene and sodium polysulfide likely involves the following steps:

Nucleophilic Aromatic Substitution and Reduction: The polysulfide anion (Sₓ²⁻) acts as both a nucleophile and a reducing agent. It attacks the carbon atom bearing the chlorine ortho to the nitro group, leading to the substitution of chloride. The nitro group is concurrently or subsequently reduced to an amino group. This forms an aminothiophenolate salt.

Oxidative Coupling: The resulting aminothiophenolate is susceptible to oxidation. In the presence of excess polysulfide or upon exposure to an oxidant (like air during workup), two molecules of the thiophenolate are coupled to form the disulfide bond. Acidification of the reaction mixture protonates the amino groups and precipitates the final product sigmaaldrich.com.

Disulfide exchange reactions, where a thiol reacts with a disulfide, proceed through a series of Sₙ2-like events with sulfur atoms acting as both nucleophile and leaving group organic-chemistry.org.

Modern synthetic chemistry offers various catalytic methods for the formation of diaryl disulfides, which can be applied to the synthesis of 2,2'-Dithiobis(5-chloroaniline). These methods often provide higher efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Copper-catalyzed synthesis: Copper catalysts are effective for the coupling of aryl halides with a sulfur source to form disulfides. For example, a copper-catalyzed reaction of aryl iodides with thioglycolic acid in aqueous DMSO can produce diaryl disulfides in good yields. The proposed mechanism suggests that DMSO assists in the oxidative dimerization of the in situ formed aryl thiols ijpsonline.com.

Visible-light-mediated synthesis: Photocatalysis offers an environmentally friendly approach. Diaryl disulfides can be synthesized via a visible light-promoted coupling of arenediazonium tetrafluoroborates (which can be generated from anilines) and carbon disulfide. This method proceeds through a radical pathway under mild conditions beilstein-journals.org. Another photocatalytic method involves the radical-radical cation cross-coupling of electron-rich arenes with aryl disulfides chemicalbook.com.

Other transition metal-catalyzed methods: Rhodium complexes can catalyze the thiolation of C-H bonds using disulfides . While this is more for functionalization, rhodium catalysts can also facilitate the interconversion of thiols and disulfides . Palladium catalysts are also widely used for C-S bond formation, which can be a step in the synthesis of unsymmetrical diaryl sulfides and could be adapted for symmetrical disulfides organic-chemistry.org.

Optimization of Reaction Conditions and Yields

The primary route for synthesizing 2,2'-Dithiobis(5-chloroaniline) typically involves the oxidative coupling of a thiol precursor, 2-amino-4-chlorothiophenol. The optimization of this process focuses on several key experimental variables, including the choice of oxidizing agent, solvent, temperature, and reaction time. Each of these parameters can have a profound impact on the reaction's efficiency and the quality of the final product.

Key Optimization Parameters:

Oxidizing Agent: The selection of an appropriate oxidant is critical. Common oxidants for thiol-to-disulfide conversions include hydrogen peroxide (H₂O₂), atmospheric oxygen, dimethyl sulfoxide (DMSO), and halogens. The choice depends on factors such as cost, reactivity, and the potential for side reactions. For instance, while air is an inexpensive and environmentally benign oxidant, it often requires higher temperatures or the presence of a catalyst to achieve reasonable reaction rates.

Solvent System: The solvent must be chosen to ensure adequate solubility of the reactants and intermediates. The polarity and protic nature of the solvent can influence the reaction pathway and rate. Alcohols, water, and aprotic polar solvents are often evaluated to determine the optimal medium for the synthesis.

Temperature: Reaction temperature directly affects the rate of the synthesis. While higher temperatures generally lead to faster reactions, they can also promote the formation of unwanted byproducts or cause degradation of the product. Therefore, an optimal temperature that balances reaction speed with selectivity must be determined.

Catalysis: In some instances, particularly when using milder oxidants like O₂, a catalyst may be employed to enhance the reaction rate. Transition metal complexes are often investigated for their ability to facilitate the oxidative coupling of thiols.

The results of such optimization studies are typically compiled to compare the effectiveness of different conditions. The following table provides a representative example of how varying reaction parameters can influence the yield of an aryl disulfide synthesis.

Table 1: Representative Data for Optimization of Aryl Disulfide Synthesis

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Air (O₂) | Ethanol | 50 | 24 | 65 |

| 2 | Air (O₂) + Catalyst | Ethanol | 50 | 8 | 88 |

| 3 | H₂O₂ (30%) | Methanol | 25 | 5 | 92 |

| 4 | DMSO | Acetonitrile (B52724) | 80 | 3 | 95 |

| 5 | Iodine (I₂) | Dichloromethane | 25 | 1 | 98 |

This illustrative data demonstrates that a systematic approach, involving the careful selection of an oxidant, solvent, and temperature, is crucial for maximizing the yield of the desired disulfide product. For the synthesis of 2,2'-Dithiobis(5-chloroaniline), a detailed experimental matrix would be explored to pinpoint the ideal conditions for large-scale, cost-effective production.

Advanced Analytical Characterization Techniques for 2,2 Dithiobis 5 Chloroaniline

Spectroscopic Analysis for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2,2'-Dithiobis(5-chloroaniline) would be expected to show characteristic absorption bands corresponding to its constituent parts. For instance, the N-H stretching vibrations of the primary amine groups typically appear in the region of 3200-3400 cm⁻¹. The C-C stretching vibrations within the aromatic ring are expected in the 1400-1600 cm⁻¹ range. The C-Cl bond will have a characteristic stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. The disulfide (S-S) bond, being symmetrical and having a low dipole moment change during vibration, often shows a weak and sometimes unobservable absorption band in the IR spectrum, usually in the 400-500 cm⁻¹ range.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

| S-S Stretch | 400 - 500 (weak) |

This table presents expected Infrared (IR) spectroscopy absorption ranges for the functional groups in 2,2'-Dithiobis(5-chloroaniline).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2,2'-Dithiobis(5-chloroaniline) would display signals corresponding to the different types of protons in the molecule. The protons on the aromatic rings will appear in the aromatic region, typically between 6.0 and 8.0 ppm. The chemical shifts of these aromatic protons are influenced by the positions of the chlorine and amino substituents. The protons of the amine (NH₂) groups would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For a related compound, p-chloroaniline, the aromatic protons appear as two doublets around 7.01 ppm and 6.56 ppm, and the amine protons have a chemical shift of approximately 3.57 ppm. youtube.commarquette.edu

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in the 2,2'-Dithiobis(5-chloroaniline) structure will give a distinct signal. The aromatic carbons will have chemical shifts in the range of 100-150 ppm. The carbon atoms directly bonded to the chlorine (C-Cl) and nitrogen (C-NH₂) atoms will have their chemical shifts significantly influenced by these electronegative atoms.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 6.0 - 8.0 | The exact shifts and splitting patterns depend on the substitution pattern. |

| ¹H (Amine, -NH₂) | Variable (broad singlet) | Chemical shift is dependent on solvent, concentration, and temperature. |

| ¹³C (Aromatic) | 100 - 150 | Carbons attached to heteroatoms will have distinct shifts. |

This table summarizes the expected Nuclear Magnetic Resonance (NMR) chemical shift ranges for the protons and carbons in 2,2'-Dithiobis(5-chloroaniline).

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of 2,2'-Dithiobis(5-chloroaniline) and for obtaining structural information through fragmentation analysis. The molecular formula of 2,2'-Dithiobis(5-chloroaniline) is C₁₂H₁₀Cl₂N₂S₂, giving it a molecular weight of approximately 317.25 g/mol . sielc.com In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured.

High-resolution mass spectrometry can provide a very accurate mass measurement, which can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable clues about the molecule's structure. For haloanilines, common fragmentation pathways include the loss of a halogen radical or a hydrogen halide. nih.gov The disulfide bond in 2,2'-Dithiobis(5-chloroaniline) is also a likely site for fragmentation, potentially leading to the formation of ions corresponding to the two symmetrical halves of the molecule.

Chromatographic Separations and Detection Methodologies

Chromatographic techniques are essential for separating 2,2'-Dithiobis(5-chloroaniline) from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like 2,2'-Dithiobis(5-chloroaniline). A reverse-phase HPLC method can be employed for its separation and quantification. sielc.com In such a method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, which could be a mixture of acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.com

Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic rings in 2,2'-Dithiobis(5-chloroaniline) will absorb UV light. By comparing the peak area of the sample to that of a known standard, the purity and concentration of the compound can be accurately determined. HPLC methods can be developed to have a good linear range, low limit of detection (LOD), and low limit of quantification (LOQ). nih.gov

| Parameter | Typical Conditions |

| Column | Reverse-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., phosphoric acid) sielc.com |

| Detector | UV-Vis |

| Application | Purity assessment and quantitative analysis |

This table outlines typical parameters for the High-Performance Liquid Chromatography (HPLC) analysis of 2,2'-Dithiobis(5-chloroaniline).

Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixture and Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While 2,2'-Dithiobis(5-chloroaniline) itself may have limited volatility, it or its metabolites could potentially be analyzed by GC/MS, possibly after a derivatization step to increase volatility. GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov

In GC/MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, and a mass spectrum is obtained for each component. This allows for the identification of the individual components in a complex mixture. This technique is particularly useful for identifying metabolites of 2,2'-Dithiobis(5-chloroaniline) in biological or environmental samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of chemical compounds in complex mixtures. In the context of 2,2'-Dithiobis(5-chloroaniline), LC-MS provides a robust platform for its comprehensive profiling.

The chromatographic separation of 2,2'-Dithiobis(5-chloroaniline) can be effectively achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). A common method involves a mobile phase consisting of acetonitrile, water, and an acid modifier. sielc.com For applications where compatibility with mass spectrometry is crucial, volatile acids like formic acid are used in place of non-volatile acids such as phosphoric acid. sielc.com The separation is typically performed on a C8 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. sielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster analysis times in ultra-high-performance liquid chromatography (UPLC) systems. sielc.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for molecules like 2,2'-Dithiobis(5-chloroaniline). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing a highly specific detection method. This allows for the accurate determination of the molecular weight of the compound and can be used to identify and quantify it even at trace levels in complex matrices. For instance, LC-MS/MS methods, which involve multiple stages of mass analysis, can be developed for the simultaneous determination of various compounds, including those with differing polarities, in a single analytical run. researchgate.netresearchgate.net

The data obtained from an LC-MS analysis of 2,2'-Dithiobis(5-chloroaniline) would typically include its retention time from the LC separation and its mass spectrum from the MS detection.

Table 1: LC-MS Parameters for 2,2'-Dithiobis(5-chloroaniline) Analysis

| Parameter | Value/Description | Source |

| Chromatography Mode | Reversed-Phase (RP) HPLC/UPLC | sielc.com |

| Stationary Phase | C8 or Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile, Water, Formic Acid (for MS compatibility) | sielc.com |

| Ionization Technique | Electrospray Ionization (ESI) | researchgate.net |

| Detection Mode | Mass Spectrometry (MS or MS/MS) | sielc.comresearchgate.net |

This table is generated based on typical methodologies for similar compounds and may require specific experimental optimization.

X-ray Crystallography for Solid-State Structure Determination

For 2,2'-Dithiobis(5-chloroaniline), obtaining a single crystal of suitable quality is the first critical step. mdpi.com Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal is collected. mdpi.com By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. mdpi.com From this map, the positions of the individual atoms can be determined with high precision, revealing the exact molecular structure. mdpi.comnih.gov

The structural data obtained from X-ray crystallography for 2,2'-Dithiobis(5-chloroaniline) would include key parameters that define its molecular geometry.

Table 2: Hypothetical Crystallographic Data for 2,2'-Dithiobis(5-chloroaniline)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 15.1 Å, β = 95° |

| Dihedral Angle (C-S-S-C) | ~90° |

| C-S Bond Length | ~1.78 Å |

| S-S Bond Length | ~2.04 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length | ~1.40 Å |

Note: The values in this table are hypothetical and would need to be determined experimentally through X-ray diffraction analysis of a single crystal of 2,2'-Dithiobis(5-chloroaniline).

Theoretical and Computational Approaches for Molecular Understanding

In conjunction with experimental techniques, theoretical and computational methods provide invaluable insights into the molecular properties and behavior of chemical compounds.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comchemrxiv.org It has become a widely used tool in computational chemistry for predicting a variety of molecular properties, including molecular geometries, vibrational frequencies, and reaction energetics. nih.govnanobioletters.com

For 2,2'-Dithiobis(5-chloroaniline), DFT calculations can be employed to optimize the molecular geometry and predict its electronic properties. orientjchem.org These calculations can provide information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). nanobioletters.com These parameters are crucial for understanding the molecule's reactivity, stability, and potential interaction sites. orientjchem.org For instance, the HOMO-LUMO energy gap can provide an indication of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 3: Predicted Molecular Properties of 2,2'-Dithiobis(5-chloroaniline) from DFT Calculations

| Property | Predicted Value | Source |

| Molecular Weight | 317.3 g/mol | nih.gov |

| XLogP3 | 3.9 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 315.9662461 Da | nih.gov |

| Monoisotopic Mass | 315.9662461 Da | nih.gov |

| Topological Polar Surface Area | 76.5 Ų | nih.gov |

| Heavy Atom Count | 18 | nih.gov |

| Formal Charge | 0 | nih.gov |

| Complexity | 244 | nih.gov |

This data is based on computed properties available in the PubChem database and would be further refined by specific DFT calculations.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. chemrxiv.orgmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and flexibility of a molecule. nih.govnih.gov

In the case of 2,2'-Dithiobis(5-chloroaniline), MD simulations can be utilized to explore its conformational landscape. The molecule possesses a flexible disulfide bond, and the rotation around the C-S and S-S bonds can lead to various conformers. MD simulations can track the trajectory of the atoms over time, revealing the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or biological targets. The simulations can be performed in different environments, such as in a vacuum or in a solvent, to mimic various experimental conditions. mdpi.com The results of these simulations can complement the static picture provided by X-ray crystallography by offering insights into the molecule's behavior in a dynamic environment. nih.govnih.gov

Chemical Reactivity and Derivatization Strategies of 2,2 Dithiobis 5 Chloroaniline

Disulfide Bond Transformations

The disulfide (S-S) bond is a key functional group that can undergo both reductive and oxidative transformations, providing a gateway to a range of sulfur-containing derivatives.

The most prominent reaction of the disulfide linkage is its reductive cleavage to yield the corresponding thiol. In the case of 2,2'-Dithiobis(5-chloroaniline), this reaction breaks the S-S bond to produce two molecules of 2-amino-4-chlorothiophenol. This transformation is fundamental for applications that require a free thiol group, such as in the synthesis of certain heterocyclic compounds or for surface functionalization. A variety of reducing agents can accomplish this cleavage, ranging from simple inorganic reagents to more complex metal hydrides. The choice of reagent depends on the desired reaction conditions and compatibility with other functional groups in the molecule.

Table 1: Common Reducing Agents for Disulfide Bond Cleavage

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Alcoholic or aqueous solution | A common and effective reagent for disulfide reduction. |

| Dithiothreitol (DTT) | Aqueous buffer, pH 7-8 | Often used in biochemical contexts to reduce disulfide bonds in proteins. |

| Zinc / Acetic Acid | Acidic medium | A classical method for reducing aromatic disulfides. |

The resulting thiol, 2-amino-4-chlorothiophenol, is a valuable intermediate for further synthesis.

While less common than reduction, the disulfide bond can be oxidized to various higher oxidation states of sulfur. Controlled oxidation can lead to the formation of thiosulfinates (R-S(O)-S-R) and subsequently to thiosulfonates (R-SO₂-S-R). Harsher oxidation conditions can cleave the disulfide bond and oxidize the sulfur atoms completely to sulfonic acids (R-SO₃H). These oxidative derivatizations can significantly alter the electronic and physical properties of the parent molecule.

Table 2: Oxidation Products of the Disulfide Linkage

| Oxidation Product | General Structure | Required Oxidizing Conditions |

|---|---|---|

| Thiosulfinate | R-S(O)-S-R | Mild oxidation (e.g., one equivalent of a peroxy acid) |

| Thiosulfonate | R-SO₂-S-R | Moderate oxidation (e.g., excess peroxy acid) |

Reactions of the Amine Functionalities

The two primary aromatic amine (-NH₂) groups are nucleophilic centers that readily participate in a variety of common amine reactions. libretexts.org

The primary amine groups of 2,2'-Dithiobis(5-chloroaniline) can be easily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. libretexts.org This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. libretexts.org Acylation is useful for protecting the amine group or for introducing new functionalities into the molecule.

Similarly, the amine groups can undergo N-alkylation with alkyl halides. libretexts.org However, direct alkylation can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amines, as the product amine can compete with the starting material for the alkylating agent. libretexts.org Using a large excess of the amine can favor mono-alkylation. libretexts.org

Table 3: Examples of Amine Derivatization Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | N,N'-(dithiobis(5-chloro-2,1-phenylene))diacetamide |

| Alkylation | Methyl iodide (CH₃I) | N-methylated and N,N-dimethylated derivatives |

As with most primary aromatic amines, the amino groups of 2,2'-Dithiobis(5-chloroaniline) can be converted into diazonium salts (-N₂⁺) by treatment with nitrous acid (HNO₂) at low temperatures (0-5 °C). fiveable.me These resulting bis-diazonium salts are highly reactive intermediates. They can undergo a variety of subsequent reactions, most notably azo coupling. In this reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (like a phenol (B47542) or another aniline) to form highly colored azo compounds. This reaction is the basis for the synthesis of many azo dyes.

Table 4: Diazotization and Azo Coupling Scheme

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Diazotization | NaNO₂, HCl (aq), 0-5 °C | Bis(diazonium) salt |

Electrophilic Aromatic Substitution on Chloroaniline Moieties

The benzene (B151609) rings of 2,2'-Dithiobis(5-chloroaniline) can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. total-synthesis.commasterorganicchemistry.com The position of substitution is directed by the activating and deactivating effects of the substituents already present: the amino group (-NH₂), the chloro group (-Cl), and the disulfide linkage (-S-S-Ar).

Amino Group (-NH₂): Strongly activating and ortho-, para-directing.

Chloro Group (-Cl): Deactivating but ortho-, para-directing. mnstate.edu

Disulfide Group (-S-S-Ar): Weakly activating and ortho-, para-directing.

The combined influence of these groups dictates the regioselectivity of the substitution. The powerful activating and directing effect of the amino group is dominant. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group. Given the existing substitution pattern, the primary site for a new electrophile would be the carbon atom ortho to the amino group and meta to the chlorine atom (C6-position).

Table 5: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Activating | Ortho, Para |

| -S-S-Ar | C2 | Weakly Activating | Ortho, Para |

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). total-synthesis.com The conditions for these reactions would need to be carefully controlled to avoid oxidation of the disulfide or amine groups.

Synthesis and Exploration of Novel Derivatives and Analogues of 2,2'-Dithiobis(5-chloroaniline)

The core structure of 2,2'-Dithiobis(5-chloroaniline) presents a versatile scaffold for chemical modification. Researchers have explored the synthesis of novel derivatives and analogues to investigate and enhance its biological and chemical properties. These explorations are primarily centered around modifications of the aniline (B41778) functional groups and the disulfide bridge, leading to a diverse range of compounds with tailored characteristics.

Structure-Guided Modifications for Targeted Properties

Structure-guided design is a key strategy in medicinal chemistry for developing compounds with specific, enhanced properties such as increased potency, selectivity, or improved pharmacokinetic profiles. This approach relies on understanding the three-dimensional structure of the target molecule and its interaction with a biological receptor or enzyme. While specific structure-guided modification studies for 2,2'-Dithiobis(5-chloroaniline) are not extensively detailed in the provided search results, the principles of this strategy are widely applied to similar molecular frameworks, such as benzamide (B126) derivatives. nih.govnih.gov

The process typically involves:

Target Identification and Validation: Identifying a biological target, such as an enzyme or receptor, that is relevant to a particular disease state.

Structural Determination: Determining the three-dimensional structure of the target, often in complex with a ligand, using techniques like X-ray crystallography or NMR spectroscopy.

In Silico Modeling: Using computational models to predict how modifications to the lead compound, in this case, 2,2'-Dithiobis(5-chloroaniline), would affect its binding to the target.

Rational Synthesis: Synthesizing the designed analogues with specific structural changes.

Biological Evaluation: Testing the new derivatives for their activity and selectivity towards the intended target. nih.gov

For instance, in the development of inhibitors for enzymes like N-myristoyltransferase, structure-guided modifications of benzamide-containing compounds have led to the identification of potent and selective inhibitors. nih.gov This approach allows for the optimization of interactions between the inhibitor and the enzyme's active site, thereby enhancing its efficacy. A similar approach could be envisioned for derivatives of 2,2'-Dithiobis(5-chloroaniline) to target specific biological pathways.

Investigation of Dithiobis(benzamide) Analogues and Their Biological Activity

A significant area of research has been the synthesis and biological evaluation of dithiobis(benzamide) analogues, where the amine groups of 2,2'-Dithiobis(5-chloroaniline) are converted to amides. These modifications have yielded compounds with notable antibacterial and antiviral activities. nih.govresearchgate.netresearchgate.net

The synthesis of these analogues is often achieved by reacting 2,2'-dithiosalicylic acid with various amines, including ammonia (B1221849), ethylamine, and benzylamine, under different reaction conditions. researchgate.net The resulting dithiobis(benzamide)s have been screened against a range of pathogens.

Antibacterial Activity:

A series of 2,2'-dithiobis(benzamide) analogues have demonstrated promising activity against Mycobacterium species. nih.gov Structure-activity relationship studies revealed that the length of the alkyl carbon chain in (acyloxy)alkyl ester derivatives influences their antibacterial potency. nih.gov For example, 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] was found to have a minimum inhibitory concentration (MIC) that was comparable or superior to existing antitubercular drugs like streptomycin (B1217042) and kanamycin. nih.gov Importantly, these compounds did not show cross-resistance with established antitubercular agents. nih.gov

Acyclic dithiobis(benzamide) derivatives have shown activity primarily against Gram-positive bacteria such as S. aureus, B. cereus, and E. faecalis, while being inactive against Gram-negative bacteria. researchgate.net In contrast, some cyclic amide analogues were found to be inactive against both types of bacteria. researchgate.net

Table 1: Antibacterial Activity of Selected Dithiobis(benzamide) Analogues

| Compound Name | Target Organism | Activity | Reference |

| 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide] | Mycobacterium tuberculosis H37Rv | MIC superior or equivalent to streptomycin and kanamycin | nih.gov |

| Acyclic 2,2'-dithiobis(benzamide)s | Gram-positive bacteria (S. aureus, B. cereus, E. faecalis) | Active | researchgate.net |

| Acyclic 2,2'-dithiobis(benzamide)s | Gram-negative bacteria (E. coli, S. typhi, P. aeruginosa) | Inactive | researchgate.net |

| Cyclic 2,2'-dithiobis(benzamide) | Gram-positive and Gram-negative bacteria | Inactive | researchgate.net |

Anti-HIV Activity:

Certain dithiobis(benzamide) derivatives have also been investigated for their potential as anti-HIV agents. researchgate.netresearchgate.net The antiviral activity of these compounds appears to be dependent on the structural characteristics of the molecule, such as the size of the macrocyclic ring in cyclic derivatives and the nature of the diamino component. researchgate.net Specifically, 12-membered dilactams were identified as being the most potent against HIV-1 (IIIB) and HIV-2 (ROD). researchgate.net

The proposed mechanism of action for the anti-HIV activity of these disulfide benzamides involves the ejection of zinc ions from the HIV nucleocapsid protein (NCp7). researchgate.net This action disrupts the protein's ability to bind to viral RNA, which is a critical step in the viral replication cycle. researchgate.net Among the tested analogues, those derived from β- and γ-amino acids showed better antiviral efficacy and therapeutic indices compared to their α-amino acid counterparts. researchgate.net

Table 2: Anti-HIV Activity of Selected Dithiobis(benzamide) Analogues

| Compound Class | Key Structural Feature | Potency | Proposed Mechanism | Reference |

| Macrocyclic dilactams | 12-membered ring | EC50 between 1.2 to 4.4 µg/mL against HIV-1 and HIV-2 | Inhibition of viral replication | researchgate.net |

| α-amino acid derived 2,2'-dithiobisbenzamides | Alkyl side chains | Antivirally active with good therapeutic indices | Zinc-ejection from NCp7 | researchgate.net |

| β- and γ-amino acid derived 2,2'-dithiobisbenzamides | Better antiviral and therapeutic efficacies than α-amino acid analogues | Zinc-ejection from NCp7 | researchgate.net |

Applications in Materials Science and Polymer Chemistry

Monomeric Building Block for Polymer and Oligomer Synthesis

2,2'-Dithiobis(5-chloroaniline) serves as a potential monomeric building block for the synthesis of new polymers and oligomers. The presence of two primary amine groups allows it to engage in polymerization reactions, forming extended chain structures.

The synthesis of functional polymers, such as those exhibiting electrical conductivity or photoactivity, often relies on monomers that can form conjugated backbones. Conducting polymers typically possess delocalized π-electrons along their chains, which facilitates charge transport nih.gov. Anilines are well-known precursors for producing polyaniline (PANI), one of the most studied conducting polymers nih.govmdpi.com. Due to its aniline (B41778) framework, 2,2'-Dithiobis(5-chloroaniline) is a candidate for creating polymers with potential conductive properties. The polymerization of its aniline units could lead to a polymer backbone with electronic characteristics suitable for applications in sensors, rechargeable batteries, and light-emitting diodes nih.gov.

Light-responsive or photoactive polymers are another class of advanced materials. mdpi.com While specific examples of photoactive polymers derived directly from 2,2'-Dithiobis(5-chloroaniline) are not extensively documented, the general strategy often involves incorporating photo-sensitive chromophores into a polymer structure. The aromatic and disulfide components of this monomer could be modified or functionalized to impart photoactive characteristics.

The most probable method for polymerizing 2,2'-Dithiobis(5-chloroaniline) is through oxidative polymerization, a common technique for synthesizing polyaniline and its derivatives. mdpi.comkpi.uabohrium.com This process is a redox reaction that can be initiated chemically (using an oxidant like ammonium (B1175870) peroxydisulfate) or electrochemically. researchgate.net

The mechanism for aniline polymerization, which can be considered analogous, involves several key steps:

Initiation: The reaction begins with the oxidation of the aniline monomer to form a radical cation. researchgate.net

Propagation: These radical cations then couple, typically in a "head-to-tail" fashion, to form dimers and then longer oligomeric and polymer chains. kpi.ua The propagation proceeds through subsequent oxidation and reduction steps involving the growing chain and available monomers. kpi.uabohrium.com

Termination: The reaction may terminate when a thermodynamic equilibrium is reached or through side reactions. bohrium.com

The entire process is highly dependent on the reaction conditions, particularly the pH of the medium, which affects the protonation state and reactivity of the amine groups and the growing polymer chain. kpi.uaresearchgate.net In the case of 2,2'-Dithiobis(5-chloroaniline), the disulfide bond may be retained in the final polymer backbone or could potentially undergo cleavage or rearrangement under certain oxidative conditions, leading to more complex or cross-linked structures.

| Table 1: Potential Polymerization Mechanisms for 2,2'-Dithiobis(5-chloroaniline) | |

| Mechanism Type | Description |

| Oxidative Polymerization | A redox process where monomers are linked via oxidation. For this compound, it would involve the aniline functional groups. The reaction is typically carried out in an acidic medium using a chemical oxidant or an applied electrical potential. kpi.uaresearchgate.net |

| Electrochemical Polymerization | A specific type of oxidative polymerization where the oxidation is driven by an electric potential at an electrode surface. This method allows for the direct growth of polymer films on conductive substrates. nih.govresearchgate.net |

Development of Advanced Materials with Tunable Properties

A key goal in polymer science is the development of materials whose properties can be precisely controlled or "tuned" for specific applications. For polymers derived from 2,2'-Dithiobis(5-chloroaniline), several strategies could theoretically be employed to tune their properties. The properties of conducting polymers can be reversibly altered through doping and de-doping processes, which involve the introduction and removal of charge carriers. nih.gov Furthermore, covalent functionalization, where chemical groups are attached to the pre-formed polymer, is a powerful method for modifying characteristics such as solubility, processability, and electronic behavior. mdpi.com Copolymerization, the process of polymerizing two or more different monomers together, could also be used to create materials that combine the properties of the parent homopolymers.

Precursor in the Synthesis of Other Sulfur-Containing Compounds

Beyond its use in polymerization, 2,2'-Dithiobis(5-chloroaniline) is a valuable precursor for synthesizing other sulfur-containing organic molecules. The disulfide bond is a reactive functional group that can be readily cleaved under reducing conditions to yield two thiol (or mercaptan) groups. This reaction would convert 2,2'-Dithiobis(5-chloroaniline) into 2-amino-5-chlorothiophenol. Thiol-containing compounds are fundamental building blocks in many areas of chemistry. mdpi.com The resulting aminothiophenol, possessing both a nucleophilic thiol and an amino group, would be a versatile intermediate for the synthesis of pharmaceuticals, heterocyclic compounds, and other complex sulfur-containing molecules. nih.gov

| Table 2: Physicochemical Properties of 2,2'-Dithiobis(5-chloroaniline) | |

| Property | Value |

| IUPAC Name | 2-[(2-amino-4-chlorophenyl)disulfanyl]-5-chloroaniline nih.gov |

| Molecular Formula | C₁₂H₁₀Cl₂N₂S₂ nih.gov |

| Molecular Weight | 317.3 g/mol nih.gov |

| Monoisotopic Mass | 315.9662461 Da nih.gov |

| Synonyms | Bis(2-amino-4-chlorophenyl)disulphide, 2-Amino-4-chlorophenyl disulfide nih.gov |

Biological and Medicinal Research Applications of 2,2 Dithiobis 5 Chloroaniline

Investigation of Redox-Dependent Biological Processes

The disulfide linkage in 2,2'-Dithiobis(5-chloroaniline) makes it an active participant in redox-dependent biological processes. These processes are fundamental to cellular function, signaling, and defense against oxidative stress. The reversible nature of the thiol-disulfide exchange allows this compound to interact with and influence the redox state of biological molecules. nih.govnih.gov

Role in Disulfide Interchange Reactions

Disulfide interchange reactions are crucial in various biological phenomena, including protein folding and the regulation of enzyme activity. nih.gov The reaction involves the cleavage of a disulfide bond by a thiol, leading to the formation of a new disulfide and a new thiol. harvard.edu This process is a nucleophilic substitution reaction where a thiolate anion attacks one of the sulfur atoms of the disulfide bond. nih.govharvard.edu

The reactivity in these exchange reactions is influenced by the stability of the disulfide bond and the nucleophilicity of the attacking thiol. Dithiols that can form stable five-, six-, or seven-membered rings upon oxidation often have different reducing potentials, which affects the equilibrium of the interchange reaction. harvard.edu The general mechanism for thiol-disulfide exchange can proceed through a direct substitution pathway. nih.gov

Interactions with Biological Thiols and Proteins

The disulfide bond in 2,2'-Dithiobis(5-chloroaniline) can react with biological thiols, such as the cysteine residues in proteins and the antioxidant glutathione (B108866). This interaction can lead to the formation of mixed disulfides, thereby altering the structure and function of the protein. The reaction of disulfides with protein thiols is a key mechanism in redox regulation of cellular processes. nih.govnih.gov

The measurement of free thiol groups in biological samples is often accomplished using Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which itself is a disulfide. nih.govvu.lt The reaction of DTNB with a thiol produces a colored anion, which can be quantified spectrophotometrically. nih.govnih.gov This principle underscores the reactivity of disulfide bonds with thiols, a characteristic central to the biological interactions of 2,2'-Dithiobis(5-chloroaniline). The accessibility of protein thiols, whether on the cell surface or buried within the protein structure, dictates their reactivity with disulfide compounds. nih.govresearchgate.net

Enzymatic Activity Modulation Studies

The ability of 2,2'-Dithiobis(5-chloroaniline) and similar disulfide-containing compounds to interact with proteins extends to the modulation of enzyme activity. This is particularly relevant for enzymes where cysteine residues are critical for catalytic function or structural integrity.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Profiles

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system. nih.govnih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.govnih.gov While many inhibitors have been developed, the search for new and more selective compounds continues. windows.netmdpi.com

Research has demonstrated that various disulfide-containing compounds can inhibit both AChE and BChE. For instance, allicin, a disulfide from garlic, has been shown to inhibit both enzymes, with a more potent effect on AChE. nih.govnih.gov The inhibitory activity is typically concentration-dependent. nih.gov The standard method for assessing cholinesterase inhibition is the Ellman's assay, which utilizes the reaction of thiocholine, the product of substrate hydrolysis, with DTNB. nih.govmdpi.com

While direct studies on the inhibition of AChE and BChE by 2,2'-Dithiobis(5-chloroaniline) are not extensively detailed in the provided context, the known reactivity of disulfides with enzymes containing critical thiol groups suggests its potential as a modulator of these enzymes. The table below summarizes the inhibitory concentrations (IC50) of a related disulfide compound, allicin, against AChE and BChE.

| Compound | Enzyme | IC50 (µM) |

| Allicin | Acetylcholinesterase (AChE) | 61.62 nih.govnih.gov |

| Allicin | Butyrylcholinesterase (BChE) | 308.12 nih.govnih.gov |

This table presents data for allicin, a representative disulfide compound, to illustrate the potential inhibitory activity of such compounds against cholinesterases.

Other Enzyme Inhibition Mechanisms

Beyond cholinesterases, the disulfide bond's reactivity allows for the potential modulation of a wide range of enzymes. Enzymes that rely on cysteine residues for their catalytic activity are particularly susceptible to interaction with disulfide compounds. This can lead to the formation of a mixed disulfide with the enzyme, often resulting in reversible or irreversible inhibition. The specificity of this interaction depends on the accessibility and reactivity of the enzyme's cysteine residues.

Potential as Pharmaceutical Precursors or Components

The chemical structure of 2,2'-Dithiobis(5-chloroaniline), which includes chloroaniline moieties, suggests its potential as a precursor in the synthesis of more complex pharmaceutical compounds. Chlorine-containing compounds are prevalent in a vast number of pharmaceuticals, highlighting the importance of chlorinated precursors in drug discovery and development. nih.gov The presence of chlorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Furthermore, compounds with disulfide bonds are themselves of interest as potential therapeutic agents. The disulfide bond can be designed to be stable in the bloodstream but cleaved within the reducing environment of a cell, allowing for targeted drug release. The International Narcotics Control Board (INCB) maintains lists of precursors and chemicals used in the manufacture of various substances, though 2,2'-Dithiobis(5-chloroaniline) is not explicitly mentioned in the general lists provided. unodc.orgincb.org Its utility would be in the synthesis of novel chemical entities where the chloroaniline and disulfide functionalities are desired starting points.

Structure-Activity Relationship (SAR) Studies for Therapeutic Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For a molecule like 2,2'-Dithiobis(5-chloroaniline), SAR studies would systematically modify its different components to optimize potency, selectivity, and pharmacokinetic properties. The key structural features of this compound that would be subject to such investigation are the disulfide bridge, the chloro substituents, and the amino groups on the phenyl rings.

The disulfide bond is a critical functional group, known to be redox-active and can interact with biological thiols, such as those in cysteine residues of proteins. mdpi.com The reactivity of the S-S bond can be modulated by the electronic nature of the aromatic rings. mdpi.com For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can alter the susceptibility of the disulfide bond to cleavage within a biological system.

To illustrate how an SAR study for derivatives of 2,2'-Dithiobis(5-chloroaniline) might be presented, the following hypothetical data table outlines potential modifications and their imagined impact on a generic biological activity, such as inhibitory concentration (IC₅₀) against a target enzyme.

Table 1: Hypothetical Structure-Activity Relationship of 2,2'-Dithiobis(5-chloroaniline) Derivatives This table is for illustrative purposes only, based on general principles of medicinal chemistry, as specific experimental data for these derivatives is not publicly available.

| Compound ID | R1 (Position 5) | R2 (Amine) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| Parent | Cl | NH₂ | 15.0 |

| Derivative 1 | F | NH₂ | 12.5 |

| Derivative 2 | Br | NH₂ | 18.2 |

| Derivative 3 | Cl | NH-C(O)CH₃ | 25.8 |

| Derivative 4 | H | NH₂ | 30.1 |

| Derivative 5 | Cl | N(CH₃)₂ | 45.5 |

In this hypothetical scenario, replacing chlorine with fluorine (Derivative 1) slightly improves activity, a common observation in medicinal chemistry. chemrxiv.org Replacing it with bromine (Derivative 2) or removing it entirely (Derivative 4) reduces activity, suggesting that a halogen of a specific size and electronegativity is optimal at this position. Acetylation of the amino group (Derivative 3) or its conversion to a dimethylamino group (Derivative 5) significantly diminishes activity, indicating that the primary amine may be crucial for hydrogen bonding with the target.

Biological Screening and Lead Compound Identification

Biological screening is the process through which large libraries of chemicals are tested for their ability to modulate a specific biological target or pathway. A compound like 2,2'-Dithiobis(5-chloroaniline) could be included in such screening campaigns to identify its potential as a "hit"—a compound showing a desired biological effect. Given the known antimicrobial and anticancer activities of related diaryl disulfides and chloroanilines, this compound would be a candidate for screening in these therapeutic areas. nih.govnih.gov

Once a hit is identified, it undergoes a process of "hit-to-lead" optimization, where medicinal chemists synthesize and test analogues to improve its properties, eventually leading to a "lead compound" with promising characteristics for further drug development.

For example, in a high-throughput screening (HTS) campaign against a panel of microbial strains, 2,2'-Dithiobis(5-chloroaniline) might show initial activity. The table below illustrates hypothetical results from such a primary screen.

Table 2: Hypothetical Biological Screening Results for 2,2'-Dithiobis(5-chloroaniline) This table is for illustrative purposes only, as specific experimental data is not publicly available.

| Target Organism | Assay Type | Concentration (µg/mL) | Result (% Inhibition) |

|---|---|---|---|

| Staphylococcus aureus | Broth Microdilution | 10 | 65 |

| Escherichia coli | Broth Microdilution | 10 | 15 |

| Candida albicans | Antifungal Susceptibility | 10 | 55 |

| Mycobacterium tuberculosis | MABA | 10 | 70 |

Based on these hypothetical results, 2,2'-Dithiobis(5-chloroaniline) shows promising activity against Staphylococcus aureus and Mycobacterium tuberculosis. This would justify its selection as a hit compound. Subsequent steps would involve confirming this activity, determining its mechanism of action, and initiating SAR studies as described in the previous section to develop it into a more potent and selective lead compound. The structural relationship to 2,2'-dithiobis(benzamide) derivatives, which have shown activity against Mycobacterium species, would lend further support to this direction of research. nih.gov

Environmental Fate and Degradation Pathways of 2,2 Dithiobis 5 Chloroaniline

Environmental Release and Distribution Mechanisms

Information regarding the specific industrial uses and large-scale production of 2,2'-Dithiobis(5-chloroaniline) is limited in publicly available literature. However, its chemical structure, a disulfide of 2-amino-5-chlorobenzenethiol, suggests potential applications as an intermediate or a vulcanizing agent in the rubber and polymer industries, similar to other aromatic sulfur compounds. The presence of chloroaniline moieties also points to possible connections with the manufacturing of dyes, pigments, and pesticides, where chloroanilines are common precursors. innospk.com

The release of 2,2'-Dithiobis(5-chloroaniline) into the environment could occur through various pathways associated with its potential manufacturing and industrial applications. These include:

Industrial wastewater discharges: Effluents from manufacturing plants where it is produced or used are a likely source of release into aquatic systems.

Accidental spills: Spills during production, transport, or storage can lead to localized, high-concentration contamination of soil and water.

Atmospheric deposition: While likely to have low volatility due to its molecular weight, smaller particles could be released into the atmosphere and subsequently deposited on land and water surfaces.

There is a lack of specific environmental monitoring data for 2,2'-Dithiobis(5-chloroaniline). epa.gov However, monitoring for related compounds like 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046) in various water sources indicates that chlorinated anilines can be found in the environment due to industrial and agricultural activities. nih.gov

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through the action of light, water, and heat.

The photodegradation of 2,2'-Dithiobis(5-chloroaniline) is anticipated to be a significant environmental degradation pathway, driven by the absorption of ultraviolet (UV) radiation from sunlight. The process likely involves two main reactive sites within the molecule: the disulfide bond and the chloroaniline rings.

Aromatic disulfides are known to undergo photodissociation upon exposure to UV light, leading to the cleavage of the sulfur-sulfur bond and the formation of highly reactive thiyl radicals. semanticscholar.org This process is a primary photochemical reaction for many disulfides. nih.gov The quantum yield of this photodissociation can be influenced by the wavelength of the light and the specific substituents on the aromatic rings. mdpi.com

The chloroaniline portions of the molecule are also susceptible to photodegradation. Studies on various chloroanilines have shown that they can be degraded by UV light, often in the presence of photosensitizers like titanium dioxide (TiO2), leading to the formation of various intermediate products. nih.gov The degradation of 4-chloroaniline, for instance, can proceed through the formation of intermediates such as 4-chlorophenol (B41353), 4-aminophenol, and 4,4'-dichloroazobenzene.

Therefore, the photodegradation of 2,2'-Dithiobis(5-chloroaniline) in the environment is expected to proceed via the homolytic cleavage of the S-S bond to form 2-amino-5-chlorophenylthiyl radicals. These radicals can then undergo further reactions, such as dimerization to reform the parent compound, reaction with other molecules, or further degradation. Simultaneously, the chloroaniline rings can undergo photochemical transformations, potentially leading to dechlorination and the formation of various phenolic and anilinic derivatives.

Table 1: Potential Photodegradation Reactions of 2,2'-Dithiobis(5-chloroaniline)

| Reaction Type | Description | Potential Products |

| Disulfide Bond Cleavage | Homolytic cleavage of the S-S bond upon UV absorption. | 2-amino-5-chlorophenylthiyl radicals |

| Chloroaniline Ring Transformation | Photochemical reactions on the aromatic ring. | Chlorophenolic compounds, dechlorinated anilines, and other aromatic derivatives. |

The disulfide bond is generally stable to hydrolysis under neutral conditions. However, the chloroaniline moieties may be susceptible to hydrolysis, particularly under acidic or basic conditions. For example, the stability of 2-chloro-2'-deoxyadenosine has been shown to be pH-dependent, with increased decomposition at acidic pH. mdpi.com Studies on dichloroacetamide herbicide safeners also demonstrate that hydrolysis rates can be significantly influenced by both acid and base catalysis. semanticscholar.org The hydrolysis of these compounds can lead to the cleavage of amide bonds and other structural changes.

Given this, it is plausible that 2,2'-Dithiobis(5-chloroaniline) could undergo slow hydrolysis, particularly at the C-Cl bond on the aromatic ring, under certain environmental pH conditions. However, without experimental data, the rate and significance of this pathway remain speculative.

Thermal degradation involves the breakdown of a compound at elevated temperatures. The thermal stability of compounds containing chloroaniline structures has been investigated. For instance, the thermal decomposition of a series of heterocyclic compounds containing chloroaniline moieties showed that the presence and position of the chlorine substituent influence the initial decomposition temperature. researchgate.net The decomposition of these compounds can lead to the emission of gaseous products such as the corresponding chloroanilines. researchgate.net

The thermal decomposition of di-m-chloroanilinium sulfate (B86663) has been shown to produce isomeric chloroaminobenzenesulfonic acids. mdpi.com Another study on the thermal degradation of poly(aniline-co-m-chloroaniline) also provides insights into the thermal behavior of chloroaniline-containing polymers.

For 2,2'-Dithiobis(5-chloroaniline), thermal degradation would likely involve the cleavage of the relatively weak disulfide bond as an initial step, followed by further decomposition of the resulting thiyl radicals and the chloroaniline fragments. The presence of oxygen could lead to oxidative degradation pathways, forming a complex mixture of products.

Table 2: Predicted Abiotic Degradation Pathways and Influencing Factors

| Degradation Process | Key Reactive Site | Influencing Factors | Expected Outcome |

| Photodegradation | Disulfide bond, Aromatic rings | UV light intensity, Wavelength, Presence of photosensitizers | Cleavage of S-S bond, formation of thiyl radicals, transformation of chloroaniline rings. |

| Hydrolysis | C-Cl bond, Amine group | pH, Temperature | Slow degradation, potential formation of chlorophenols and other derivatives. |

| Thermo-oxidative Degradation | Disulfide bond, Aromatic rings | Temperature, Presence of oxygen | Cleavage of S-S bond, formation of chloroaniline, and further decomposition products. |

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms. This is a crucial process for the removal of many environmental pollutants.

While specific studies on the microbial degradation of 2,2'-Dithiobis(5-chloroaniline) are scarce, extensive research on the biodegradation of chloroanilines and aromatic disulfides provides a strong basis for predicting its metabolic fate. The biodegradation of this compound would likely involve two key steps: the cleavage of the disulfide bond and the degradation of the resulting chloroaniline monomers.

Degradation of the Chloroaniline Moiety:

Numerous bacterial strains have been identified that can degrade chloroanilines. These bacteria utilize different metabolic pathways to break down the aromatic ring. The primary mechanisms involve the enzymatic conversion of chloroaniline to chlorocatechols, which are then susceptible to ring cleavage.

Aerobic Degradation: Under aerobic conditions, bacteria such as Pseudomonas, Rhodococcus, and Acinetobacter have been shown to degrade chloroaromatic compounds. researchgate.netmdpi.comopcw.orgwikipedia.orgsielc.com The degradation pathways often proceed via a "modified ortho-cleavage pathway" or a "meta-cleavage pathway". For example, Pseudomonas putida GJ31 degrades chlorobenzene (B131634) via a meta-cleavage pathway involving a chlorocatechol 2,3-dioxygenase. researchgate.net In some cases, the initial step can be dechlorination to form aniline (B41778), which is then degraded. nih.gov

Anaerobic Degradation: Under anaerobic conditions, reductive dehalogenation is a key initial step in the degradation of many aryl halides. Bacteria such as Geobacter species have been shown to degrade chloroanilines anaerobically, using them as a source of carbon and energy with Fe(III) as a terminal electron acceptor. This process involves the sequential removal of chlorine atoms from the aromatic ring.

Cleavage of the Disulfide Bond:

The microbial cleavage of the disulfide bond is also a critical step. While less studied for xenobiotics, the breakdown of disulfide bonds is a common biological process. For instance, the aerobic biodegradation of 2,2′-dithiodibenzoic acid, a compound structurally related to the target molecule, has been demonstrated.

Table 3: Microbial Genera Involved in the Degradation of Related Compounds

| Microbial Genus | Degradation Capability | Metabolic Pathway | Reference |

| Pseudomonas | Chloroaromatics, Chlorobenzene | meta-cleavage, ortho-cleavage | nih.govresearchgate.netopcw.org |

| Rhodococcus | Aromatic hydrocarbons, Aniline | ortho-cleavage, Ring hydrogenation | mdpi.comwikipedia.orgsielc.com |

| Acinetobacter | 4-Chloroaniline | Modified ortho-cleavage | |

| Geobacter | Chloroanilines (anaerobic) | Reductive dehalogenation |

Identification of Biodegradation Metabolites

Direct studies identifying the specific biodegradation metabolites of 2,2'-Dithiobis(5-chloroaniline) are not available in current scientific literature. However, based on the known microbial degradation pathways of structurally similar compounds, such as chloroanilines and aromatic disulfides, a hypothetical degradation pathway can be proposed.

The initial and most crucial step in the biodegradation of 2,2'-Dithiobis(5-chloroaniline) is likely the reductive cleavage of the disulfide bond (-S-S-). This reaction would be catalyzed by microbial enzymes, such as NADH:flavin oxidoreductases, which have been shown to cleave disulfide bonds in other organic compounds. researchgate.net This cleavage would result in the formation of two molecules of a chlorinated aminothiophenol.

Following the initial cleavage, the resulting metabolites, which are essentially chloroaniline and thiophenol derivatives, would undergo further degradation. The degradation of chloroanilines has been more extensively studied. These pathways typically involve hydroxylation of the aromatic ring, followed by ring cleavage. Common metabolites in these pathways include chlorocatechols. nih.gov The degradation of the thiophenol component would likely proceed through oxidation of the thiol group to a sulfonate, which can then be removed, followed by degradation of the aromatic ring.

Based on these established pathways for related compounds, the following table outlines the hypothesized biodegradation metabolites of 2,2'-Dithiobis(5-chloroaniline).

Hypothesized Biodegradation Metabolites of 2,2'-Dithiobis(5-chloroaniline)

| Metabolite Name | Chemical Formula | Proposed Role in Degradation Pathway |

| 2-Amino-4-chlorothiophenol | C₆H₆ClNS | Primary metabolite resulting from the reductive cleavage of the disulfide bond. |

| 4-Chlorocatechol | C₆H₅ClO₂ | Secondary metabolite formed from the hydroxylation of the chloroaniline-like moiety. nih.gov |

| Succinic acid | C₄H₆O₄ | Potential downstream metabolite following the cleavage of the aromatic ring. researchgate.net |

| Hydrogen sulfide (B99878) | H₂S | Potential byproduct from the desulfurization of the thiophenol moiety. researchgate.net |

It is imperative to note that this proposed pathway and the identified metabolites are inferential and await experimental verification through dedicated studies on the biodegradation of 2,2'-Dithiobis(5-chloroaniline).

Factors Influencing Biodegradability (e.g., pH, temperature)

The biodegradability of any compound is significantly influenced by a variety of environmental factors. While specific data for 2,2'-Dithiobis(5-chloroaniline) is not available, the extensive research on the biodegradation of chloroanilines provides a solid foundation for understanding the factors that would likely affect its degradation.

Interactive Data Table: Factors Potentially Influencing the Biodegradability of 2,2'-Dithiobis(5-chloroaniline)

| Factor | Influence on Biodegradation | Research Findings on Related Compounds |

| pH | The pH of the soil or water can significantly affect microbial activity and enzyme function. Optimal pH ranges for the degradation of chloroanilines have been reported to be near neutral to slightly alkaline (pH 7.0-8.0). nih.govresearchgate.net Extreme pH values can inhibit microbial growth and the enzymatic processes necessary for degradation. | Studies on p-chloroaniline have shown that a pH of 8 is optimal for its reduction by Pseudomonas sp. CA-1. nih.gov Adsorption of para-chloroaniline to adsorbents was found to decrease under alkaline conditions. ugm.ac.id |